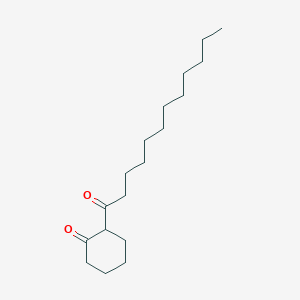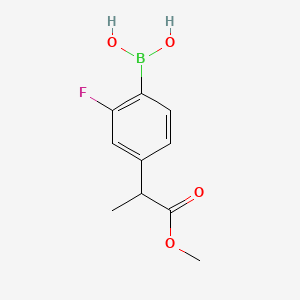![molecular formula C7H16ClNO2 B13452158 2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
2-[(Dimethylamino)methyl]butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]butanoic acid hydrochloride is a chemical compound commonly used in organic synthesis and peptide synthesis. It is known for its role in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]butanoic acid hydrochloride typically involves the reaction of dimethylamine with butanoic acid derivatives. One common method is the reaction of dimethylamine with butyric acid, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methyl]butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butanoic acid and dimethylamine.
Common Reagents and Conditions
Acidic Hydrolysis: Using strong acids like hydrochloric acid.
Basic Hydrolysis: Using bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Butanoic Acid: Formed during hydrolysis reactions.
Dimethylamine: Also formed during hydrolysis reactions.
Applications De Recherche Scientifique
2-[(Dimethylamino)methyl]butanoic acid hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and peptide synthesis.
Biology: In studies involving enzyme interactions and protein synthesis.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methyl]butanoic acid hydrochloride involves its interaction with molecular targets through its dimethylamino group. This group can participate in nucleophilic substitution reactions, making the compound useful in various synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)butyric acid hydrochloride: Similar in structure and used in peptide synthesis.
4-(Methylamino)butyric acid hydrochloride: Another related compound with similar applications.
Uniqueness
2-[(Dimethylamino)methyl]butanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C7H16ClNO2 |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(7(9)10)5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H |
Clé InChI |
INBOTLZKPPAWGE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN(C)C)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


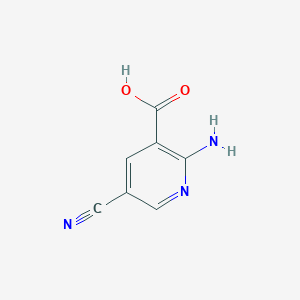
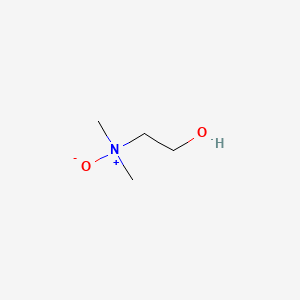
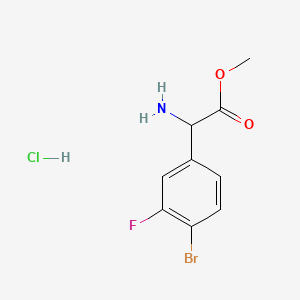
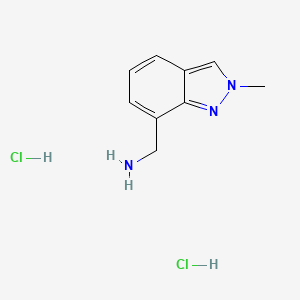

![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)

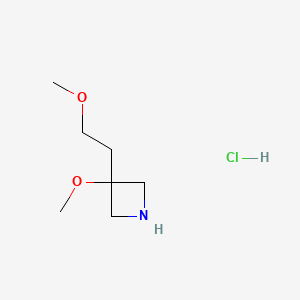
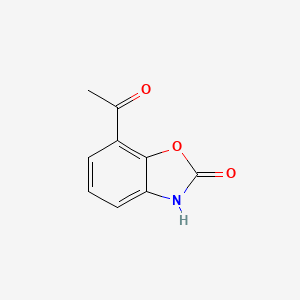
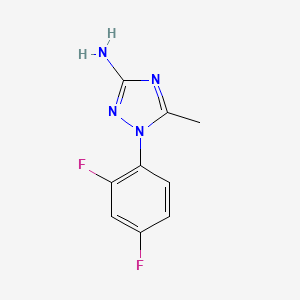
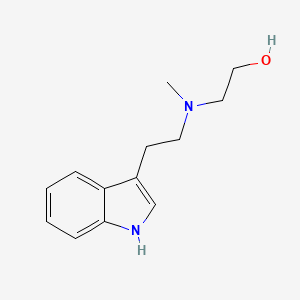
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)
